molecular formula C29H23FO4 B12108058 (E)-3-(3-fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]prop-2-en-1-one

(E)-3-(3-fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]prop-2-en-1-one

Cat. No.: B12108058
M. Wt: 454.5 g/mol
InChI Key: QHEXIVYEYSTGEU-CCEZHUSRSA-N
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Description

(E)-3-(3-fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]prop-2-en-1-one is a synthetic organic compound characterized by its unique structural features. This compound contains a fluorophenyl group, a hydroxyphenyl group, and two phenylmethoxy groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]prop-2-en-1-one typically involves a multi-step process. One common method includes the condensation of 3-fluorobenzaldehyde with 2-hydroxy-4,6-bis(phenylmethoxy)acetophenone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-3-(3-fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]prop-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(3-fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Cyproheptadine: A compound with a similar aromatic structure but different functional groups.

Uniqueness

(E)-3-(3-fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]prop-2-en-1-one is unique due to its combination of fluorophenyl and hydroxyphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H23FO4

Molecular Weight

454.5 g/mol

IUPAC Name

(E)-3-(3-fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]prop-2-en-1-one

InChI

InChI=1S/C29H23FO4/c30-24-13-7-12-21(16-24)14-15-26(31)29-27(32)17-25(33-19-22-8-3-1-4-9-22)18-28(29)34-20-23-10-5-2-6-11-23/h1-18,32H,19-20H2/b15-14+

InChI Key

QHEXIVYEYSTGEU-CCEZHUSRSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)OCC3=CC=CC=C3)C(=O)/C=C/C4=CC(=CC=C4)F)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)OCC3=CC=CC=C3)C(=O)C=CC4=CC(=CC=C4)F)O

Origin of Product

United States

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